molecular formula C12H14ClN7O7S B13444596 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide

3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide

Cat. No.: B13444596
M. Wt: 435.80 g/mol
InChI Key: STOXEUSVKUAEKB-UHFFFAOYSA-N
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Description

3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide, also known as halosulfuron-methyl, is a systemic herbicide. It is absorbed by the root system and/or leaf surface and translocated to meristem tissues. This compound is an acetolactate synthase (ALS) inhibitor, which demonstrates activity for the control of annual broad-leaved weeds and nutsedge species in various crops such as maize, sugar cane, rice, sorghum, nuts, and turf .

Preparation Methods

The synthesis of 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide involves several steps. The key synthetic route includes the reaction of 3-chloro-1-methyl-1H-pyrazole-4-carboxylic acid with 4,6-dimethoxy-2-pyrimidinylamine to form an intermediate. This intermediate is then reacted with sulfonyl chloride to yield the final product . Industrial production methods typically involve large-scale synthesis under controlled conditions to ensure high purity and yield .

Chemical Reactions Analysis

3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is essential for the biosynthesis of branched-chain amino acids such as valine, leucine, and isoleucine. By inhibiting ALS, the compound prevents the synthesis of these amino acids, leading to the cessation of cell division and plant growth . The selectivity of the compound is due to its rapid metabolism in the crop, which allows it to target weeds without harming the crop itself .

Comparison with Similar Compounds

Similar compounds to 3-chloro-5-[[[[(4,6-dimethoxy-2-pyrimidinyl)amino]carbonyl]amino]sulfonyl]-N-hydroxy-1-methyl-1H-Pyrazole-4-carboxamide include other sulfonylurea herbicides such as:

Properties

Molecular Formula

C12H14ClN7O7S

Molecular Weight

435.80 g/mol

IUPAC Name

3-chloro-5-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N-hydroxy-1-methylpyrazole-4-carboxamide

InChI

InChI=1S/C12H14ClN7O7S/c1-20-10(7(8(13)17-20)9(21)18-23)28(24,25)19-12(22)16-11-14-5(26-2)4-6(15-11)27-3/h4,23H,1-3H3,(H,18,21)(H2,14,15,16,19,22)

InChI Key

STOXEUSVKUAEKB-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C(=N1)Cl)C(=O)NO)S(=O)(=O)NC(=O)NC2=NC(=CC(=N2)OC)OC

Origin of Product

United States

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